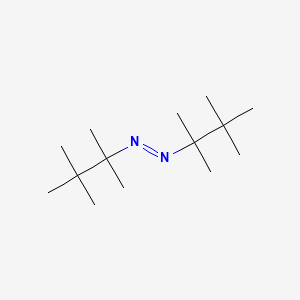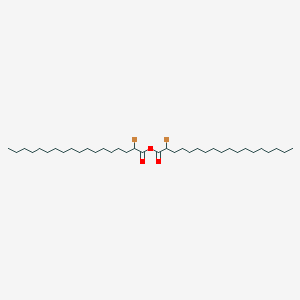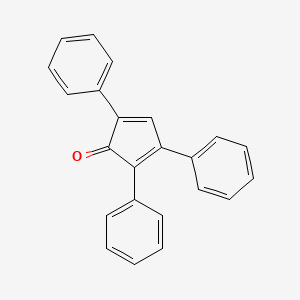
Diethyl hexan-2-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl hexan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. The unique structure of this compound, which includes a hexan-2-yl group attached to the phosphonate moiety, imparts specific chemical properties that make it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl hexan-2-ylphosphonate typically involves the reaction of hexan-2-ol with diethyl phosphite in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl hexan-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl hexan-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as an inhibitor of enzymes that interact with phosphate groups, potentially leading to new therapeutic agents.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl hexan-2-ylphosphonate involves its interaction with molecular targets that contain phosphate or phosphonate binding sites. The compound can inhibit enzymes by mimicking the transition state of phosphate-containing substrates, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the hexan-2-yl group.
Hexylphosphonic acid: Contains a hexyl group but differs in the presence of a phosphonic acid group instead of a phosphonate ester.
Diethyl phenylphosphonate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness: Diethyl hexan-2-ylphosphonate is unique due to the presence of the hexan-2-yl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or in industrial processes requiring specific reactivity.
Propriétés
Numéro CAS |
65514-77-4 |
|---|---|
Formule moléculaire |
C10H23O3P |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
2-diethoxyphosphorylhexane |
InChI |
InChI=1S/C10H23O3P/c1-5-8-9-10(4)14(11,12-6-2)13-7-3/h10H,5-9H2,1-4H3 |
Clé InChI |
QGZLEAVMGJJWIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


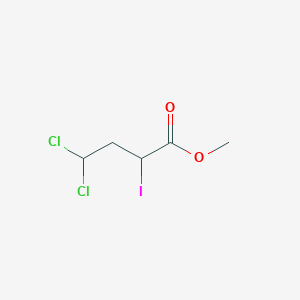
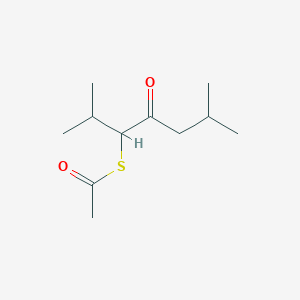
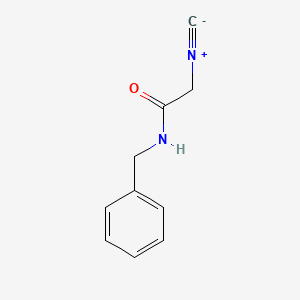

![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
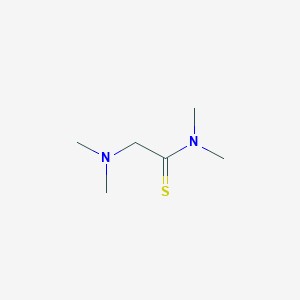
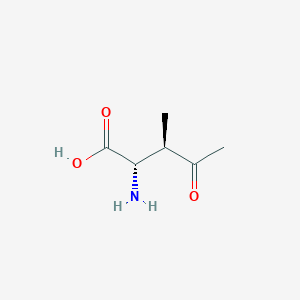
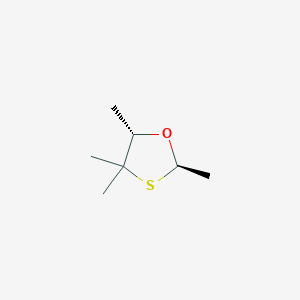
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
